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molecular formula C11H8F3N B2808402 1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile CAS No. 124305-68-6

1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile

Cat. No. B2808402
M. Wt: 211.187
InChI Key: CRIZCGCPHXFSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04859232

Procedure details

To a mixture of 3-(trifluoromethyl)phenylacetonitrile (18.5 g, 0.1 mole), 1,2-dibromoethane (56.4 g, 0.3 mole) and triethylbenzylammonium chloride (TEBA) (1.0 g), there was added 40 ml of 50% sodium hydroxide solution at room temperature. The exothermic reaction mixture was vigorously stirred overnight. The reaction mixture was diluted with water (100 ml) and extracted with ether (4×100 ml). The organic layer was washed with water (3×50 ml), brine (50 ml) and dried over magnesium sulfate. The solvent was removed and the product was distilled under reduced pressure (B.P. 92°-94° C. at 0.4 mm Hg) to give a 16.7 g of product (79% yield). ##STR4## where Xn is 4-chloro; 2-bromo; 3-bromo; 2-iodo; 3-iodo; 4-iodo; 3-carboxylic acid; 3-NO3 ; 2,3-benzo.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
56.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([CH2:9][C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1.Br[CH2:15][CH2:16]Br.[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.O>[F:1][C:2]([F:12])([F:13])[C:3]1[CH:4]=[C:5]([C:9]2([C:10]#[N:11])[CH2:16][CH2:15]2)[CH:6]=[CH:7][CH:8]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CC#N)(F)F
Name
Quantity
56.4 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
1 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×100 ml)
WASH
Type
WASH
Details
The organic layer was washed with water (3×50 ml), brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISTILLATION
Type
DISTILLATION
Details
the product was distilled under reduced pressure (B.P. 92°-94° C. at 0.4 mm Hg)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C1(CC1)C#N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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